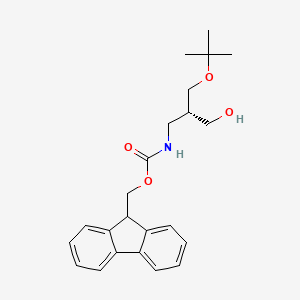
(9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, a tert-butoxy group, and a hydroxymethyl group. It is often used in the synthesis of peptides and other biologically active molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate typically involves multi-step reactions. One common method includes the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in dichloromethane and methanol under an inert atmosphere . This is followed by the addition of N-ethyl-N,N-diisopropylamine in dichloromethane and N,N-dimethyl-formamide at 20°C . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
(9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethyl sulfoxide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives.
科学的研究の応用
(9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate is unique due to its combination of a fluorenyl group, a tert-butoxy group, and a hydroxymethyl group. This unique structure provides it with specific reactivity and stability, making it particularly useful in peptide synthesis and other applications.
特性
分子式 |
C23H29NO4 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2S)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]propyl]carbamate |
InChI |
InChI=1S/C23H29NO4/c1-23(2,3)28-14-16(13-25)12-24-22(26)27-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,25H,12-15H2,1-3H3,(H,24,26)/t16-/m0/s1 |
InChIキー |
TVVHXSJGEAWLPJ-INIZCTEOSA-N |
異性体SMILES |
CC(C)(C)OC[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
正規SMILES |
CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















